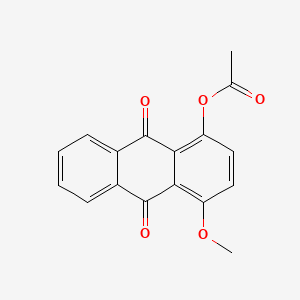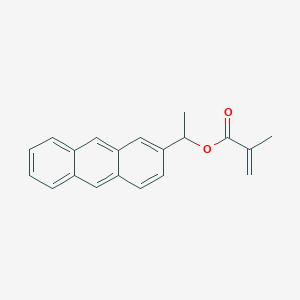
1-(Anthracen-2-YL)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. It is derived from anthracene, a polycyclic aromatic hydrocarbon, and methacrylic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of anthracene-2-ethanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-ethanol.
Substitution: Brominated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its ester and aromatic groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include ester hydrolysis and aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-2-carboxylic acid: Similar aromatic structure but different functional groups.
2-Methylprop-2-enoic acid: Shares the methacrylate moiety.
Anthracene-2-ethanol: Precursor in the synthesis of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with a methacrylate ester group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, particularly in the fields of materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
54720-11-5 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-anthracen-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-13(2)20(21)22-14(3)15-8-9-18-11-16-6-4-5-7-17(16)12-19(18)10-15/h4-12,14H,1H2,2-3H3 |
InChI-Schlüssel |
GYMFSISYCJKVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


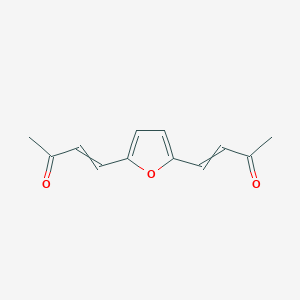
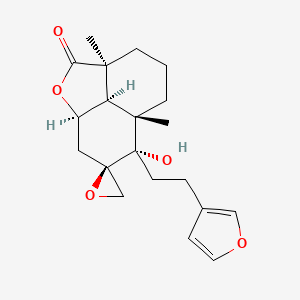
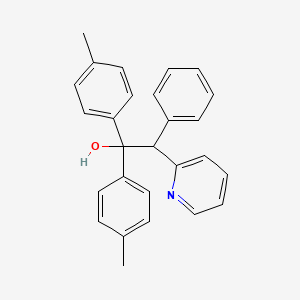
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
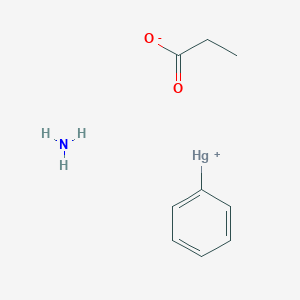
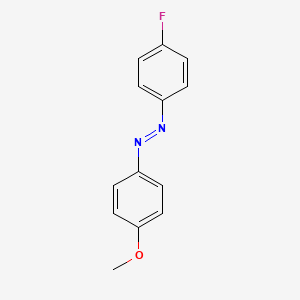
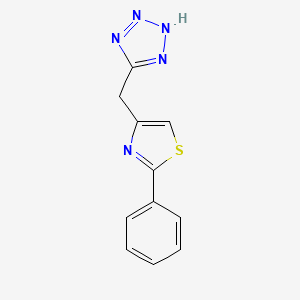
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
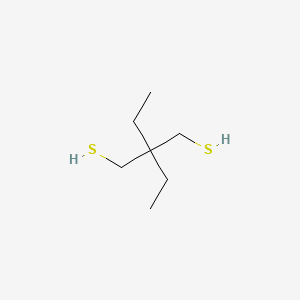
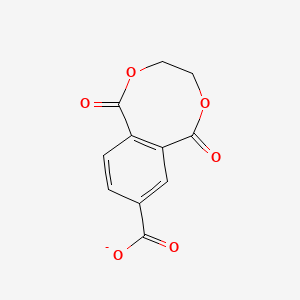
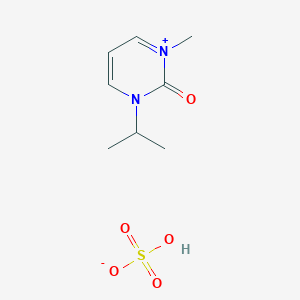
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
